N-Fmoc-5-methoxy-L-norvaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

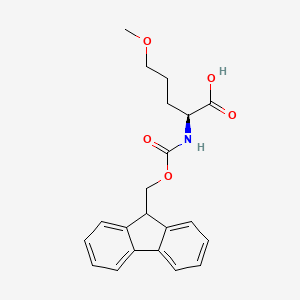

N-Fmoc-5-methoxy-L-norvaline is a derivative of L-norvaline, an amino acid. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group and a methoxy group at the fifth position of the norvaline side chain. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-5-methoxy-L-norvaline typically involves the protection of the amino group of 5-methoxy-L-norvaline with the Fmoc group. This is achieved by reacting 5-methoxy-L-norvaline with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-Fmoc-5-methoxy-L-norvaline undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine in dimethylformamide (DMF).

Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Substitution: Nucleophiles such as amines or thiols can react with the methoxy group under basic conditions.

Major Products:

Deprotection: The primary product is 5-methoxy-L-norvaline.

Substitution: Depending on the nucleophile, various substituted derivatives of 5-methoxy-L-norvaline can be formed.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

N-Fmoc-5-methoxy-L-norvaline is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc group allows for selective protection of the amino group during peptide assembly, which can be removed under mild basic conditions (e.g., using piperidine in DMF) to yield the free amino acid for further reactions . This capability makes it highly versatile for synthesizing complex peptides with desired sequences and functionalities.

Biological Studies

In biological research, this compound has been employed to study enzyme-substrate interactions and protein synthesis mechanisms. Its unique side chain properties allow researchers to explore how modifications affect protein folding, stability, and interactions with other biomolecules . For instance, studies have shown its potential in optimizing peptide ligands for specific receptors, enhancing understanding of receptor-ligand dynamics .

Drug Development

The compound has also found applications in drug discovery and development. By incorporating this compound into peptide-based therapeutics, researchers can create more stable and effective drug candidates. Its ability to form specific interactions with target proteins can lead to improved pharmacological profiles .

Case Studies

Case Study 1: Peptide Ligand Optimization

A study focused on optimizing peptide ligands for the histamine H1 receptor utilized this compound as part of their synthetic strategy. The incorporation of this amino acid allowed for enhanced binding affinity and selectivity compared to previous ligand designs .

Case Study 2: Enzyme Interaction Studies

Research investigating enzyme-substrate interactions highlighted how modifications using this compound could influence the kinetics of substrate binding and turnover rates. The methoxy substitution provided additional steric and electronic effects that were pivotal in understanding enzyme specificity .

Wirkmechanismus

The primary mechanism of action of N-Fmoc-5-methoxy-L-norvaline involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

N-Fmoc-L-norvaline: Similar structure but lacks the methoxy group.

N-Fmoc-5-methoxy-L-leucine: Similar structure with a different side chain.

Uniqueness: N-Fmoc-5-methoxy-L-norvaline is unique due to the presence of both the Fmoc protecting group and the methoxy group, which provides additional reactivity and versatility in synthetic applications .

Biologische Aktivität

N-Fmoc-5-methoxy-L-norvaline is a derivative of L-norvaline, characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxy group at the fifth position of the norvaline side chain. This compound is primarily utilized in peptide synthesis due to its stability and ease of removal under mild conditions. The biological activity of this compound is significant in various fields, including medicinal chemistry, biochemistry, and pharmacology.

The primary mechanism of action for this compound lies in its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions (e.g., using piperidine in dimethylformamide) to reveal the free amino group for further reactions.

Applications in Peptide Synthesis

This compound serves as a building block in the synthesis of peptides and other complex molecules. Its unique structure allows for increased versatility in synthetic applications compared to similar compounds such as N-Fmoc-L-norvaline, which lacks the methoxy group. This compound is also used in studying enzyme-substrate interactions and protein synthesis, making it valuable for research in biological systems.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates that compounds based on amino acid scaffolds often exhibit antibacterial, antifungal, or antiprotozoal activities. For instance, related compounds derived from norvaline have demonstrated significant inhibitory effects against Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the potential therapeutic applications of this compound. In studies involving various cancer cell lines, derivatives of norvaline have shown varying degrees of cytotoxicity. For example, certain analogs demonstrated IC50 values indicating effective inhibition of cell proliferation in HeLa and other tumor cell lines .

Comparative Analysis with Related Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Fmoc protecting group + methoxy at C5 | Antimicrobial, cytotoxic |

| N-Fmoc-L-norvaline | Fmoc protecting group only | Limited activity compared to methoxy |

| N-Fmoc-5-methoxy-L-leucine | Fmoc protecting group + different side chain | Varies based on side chain structure |

Case Studies and Research Findings

- Peptide Synthesis : A study demonstrated that this compound was effectively incorporated into peptides designed to inhibit specific proteases, showcasing its utility in drug design .

- Enzyme Interaction Studies : Research indicated that this compound could be used to probe enzyme-substrate interactions, providing insights into the mechanisms of action for various biological processes .

- Cytotoxicity Evaluation : In a comparative study involving multiple amino acid derivatives, this compound exhibited significant cytotoxic effects against cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxypentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-26-12-6-11-19(20(23)24)22-21(25)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGQAEXQMBLDTM-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.